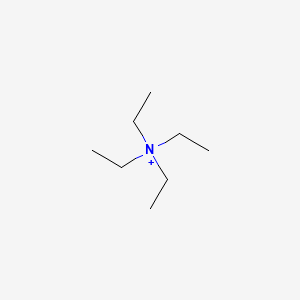

Tetraethylammonium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

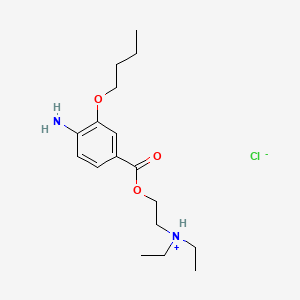

Tetraethylammonium is an experimental drug with no approved indication or marketed formulation. The only marketed drug containing this compound was a combination drug called Fosglutamina B6, but this drug has now been discontinued. As an experimental agent, this compound is used in its salt forms such as this compound chloride and this compound bromide. Its mechanism of action is still being investigated, but it is known that this compound blocks autonomic ganglia, calcium- and voltage- activated potassium channels, and nicotinic acetylcholine receptors. Because of its inhibitory actions at the autonomic ganglia, this compound was thought to be a potential therapeutic vasodilator but serious toxic effects were found. The most common use of this compound presently is as a pharmacological research agent that blocks selective potassium channels. Structurally, this compound is positively charged due to its central quaternary ammonium.

This compound is a quaternary ammonium ion.

A potassium-selective ion channel blocker. (From J Gen Phys 1994; 104(1):173-90)

Applications De Recherche Scientifique

Cell Apoptosis and Potential Anti-Cancer Properties

Tetraethylammonium (TEA) has been studied for its ability to induce apoptosis in HeLa cells. It is a broad potassium channel blocker and its effects on cell viability, apoptosis, and potassium current inhibition have been demonstrated through various methods including MTT assay, flow cytometry, and patch clamp technique. Comparative proteomics identified significant protein changes due to TEA treatment, suggesting its potential as an anti-cancer drug (Huang, Huang, & Huang, 2013).

Organic Cation Transporter Studies

TEA is widely used as a probe in studies involving organic cation transporters. A sensitive and specific LC-MS/MS method has been developed for determining TEA levels in rabbit plasma, which is crucial for understanding transporter mechanisms (Nirmal et al., 2011).

Historical Role in Antihypertensive Therapy

Historically, TEA played a significant role in the development of antihypertensive therapy. Its ability to act as a ganglionic blocking agent and its impact on autonomic ganglia and synaptic transmission were foundational in early hypertension research (Acheson & Cohen, 2015).

Role in Chemical and Physical Analysis

TEA's utility extends to chemical and physical analyses. It has been investigated in the context of clathrate hydrates and silicate heteronetworks, contributing to our understanding of molecular interactions in these complex systems (Wiebcke & Felsche, 2001).

Ion Channel Research

TEA is a key molecule in ion channel research, particularly potassium channels. It has been used to study the TEA block mechanism in potassium channels and to understand the interaction between potassium channels and their inhibitors (Kutluay, Roux, & Heginbotham, 2005).

Potential in Pharmacology

Beyond its role as a scientific tool, TEA is also being investigated for its pharmacological properties. Its effects on various receptors and transporters, such as the OCTN1 transporter, suggest its potential relevance in drug development and therapeutic strategies (Tamai et al., 2004).

Propriétés

Numéro CAS |

66-40-0 |

|---|---|

Formule moléculaire |

C8H20N+ |

Poids moléculaire |

130.25 g/mol |

Nom IUPAC |

tetraethylazanium |

InChI |

InChI=1S/C8H20N/c1-5-9(6-2,7-3)8-4/h5-8H2,1-4H3/q+1 |

Clé InChI |

CBXCPBUEXACCNR-UHFFFAOYSA-N |

SMILES |

CC[N+](CC)(CC)CC |

SMILES canonique |

CC[N+](CC)(CC)CC |

melting_point |

360 °C or 680 °F |

Autres numéros CAS |

66-40-0 1185-59-7 17083-85-1 |

Pictogrammes |

Flammable; Corrosive; Irritant |

Numéros CAS associés |

56-34-8 (chloride) 68-05-3 (iodide) 71-91-0 (bromide) 77-98-5 (hydroxide) |

Solubilité |

Soluble in water. |

Synonymes |

Bromide, Tetraethylammonium Chloride, Tetraethylammonium Hydroxide, Tetraethylammonium Iodide, Tetraethylammonium Ion, Tetraethylammonium Tetraethylammonium Tetraethylammonium Bromide Tetraethylammonium Chloride Tetraethylammonium Hydroxide Tetraethylammonium Iodide Tetraethylammonium Ion |

Origine du produit |

United States |

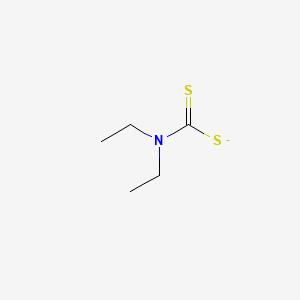

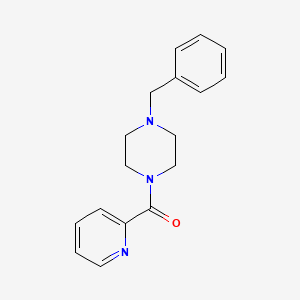

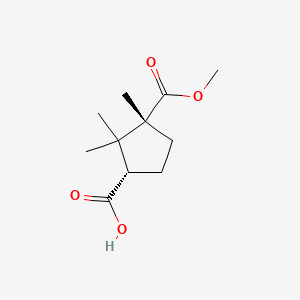

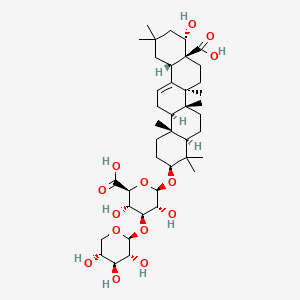

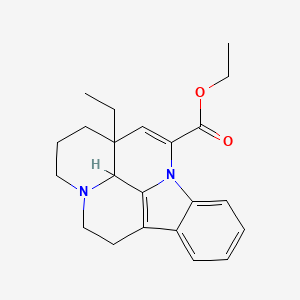

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.